molecular formula C12H14BrClN2O2 B15221472 10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride

10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride

Cat. No.: B15221472
M. Wt: 333.61 g/mol
InChI Key: PKPIEESMDFRXME-UHFFFAOYSA-N
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Description

10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom and multiple fused rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the bromine atom and other functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride include other brominated heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H14BrClN2O2

Molecular Weight

333.61 g/mol

IUPAC Name

7-bromo-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one;hydrochloride

InChI

InChI=1S/C12H13BrN2O2.ClH/c13-10-3-1-2-9-11(10)17-7-8-6-14-4-5-15(8)12(9)16;/h1-3,8,14H,4-7H2;1H

InChI Key

PKPIEESMDFRXME-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)COC3=C(C2=O)C=CC=C3Br.Cl

Origin of Product

United States

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